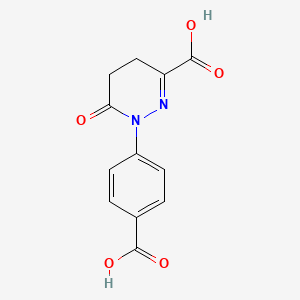

1-(4-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of pyridazine chemistry initiated in the late 19th century. The foundational work in pyridazine chemistry traces back to Emil Fischer, who during his investigation of the Fischer indole synthesis, prepared the first pyridazine derivative through the condensation of phenylhydrazine and levulinic acid. This pioneering achievement established the groundwork for subsequent developments in pyridazine-containing compounds.

The specific compound under examination was first documented in chemical databases in 2009, with its initial creation recorded on April 14, 2009, according to PubChem registry information. The compound has undergone continuous refinement and characterization, with the most recent structural modifications documented as recently as May 18, 2025. This timeline reflects the ongoing interest in pyridazine derivatives and their potential applications in various scientific disciplines.

The historical significance of this compound extends beyond its individual properties to encompass the broader evolution of heterocyclic chemistry. Pyridazines have remained relatively rare in natural systems, possibly reflecting the scarcity of naturally occurring hydrazines, which serve as common building blocks for the synthesis of these heterocycles. This scarcity has necessitated the development of sophisticated synthetic approaches to access pyridazine-containing molecules for research and application purposes.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from the unique properties inherent to the pyridazine ring system. The pyridazine heterocycle is distinguished by its exceptional physicochemical characteristics, including weak basicity, a high dipole moment that facilitates π-π stacking interactions, and robust dual hydrogen-bonding capacity that proves crucial in molecular recognition processes.

Research has demonstrated that the dipole moment of pyridazine represents the largest among the three diazine heterocycles, with this magnitude being further amplified in more complex nitrogen-containing systems. This property directly correlates with enhanced π-stacking interactions with aromatic rings, 9-methyladenine, and amide bonds, making pyridazine-containing compounds particularly valuable in biological recognition applications.

The tetrahydropyridazine motif present in this compound occupies a special position within the landscape of bioactive molecules and natural products. The partially saturated nature of the pyridazine ring in tetrahydropyridazine derivatives provides additional conformational flexibility while maintaining the favorable electronic properties associated with the parent aromatic system. This structural feature has made tetrahydropyridazine derivatives attractive targets for synthetic chemists exploring new methodologies for heterocycle construction.

Furthermore, the incorporation of carboxylic acid functional groups at specific positions within the molecule enhances its potential for forming coordination complexes and participating in supramolecular assemblies. Recent studies have shown that pyridazine carboxylic acid derivatives can serve as effective ligands in metal coordination chemistry, as demonstrated by research on ruthenium complexes with pyridazine-3-carboxylic acid.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound bears multiple accepted names that reflect different aspects of its molecular structure and chemical registration systems.

| Nomenclature System | Name |

|---|---|

| International Union of Pure and Applied Chemistry Name | 1-(4-carboxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |

| Chemical Abstracts Service Registry Name | This compound |

| Alternative Systematic Name | 3-Pyridazinecarboxylic acid, 1-(4-carboxyphenyl)-1,4,5,6-tetrahydro-6-oxo- |

| Molecular Descriptor Language Number | MFCD08457311 |

The structural classification of this compound places it within the broader category of substituted pyridazines, specifically as a tetrahydropyridazine derivative bearing both aromatic carboxylic acid and aliphatic ketone functionalities. The presence of the 4-carboxyphenyl substituent at the N-1 position and the carboxylic acid group at the C-3 position creates a molecule with distinct electronic and steric properties.

The compound can be further classified based on its functional group composition. It contains two carboxylic acid moieties: one as part of the 4-carboxyphenyl substituent and another directly attached to the pyridazine ring. Additionally, the presence of the 6-oxo functionality introduces a ketone group within the saturated portion of the ring system.

The International Chemical Identifier representation (InChI=1S/C12H10N2O5/c15-10-6-5-9(12(18)19)13-14(10)8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,16,17)(H,18,19)) provides a standardized method for representing the compound's connectivity and stereochemistry.

Research Scope and Applications

The research scope encompassing this compound extends across multiple scientific disciplines, reflecting the versatility of pyridazine-containing compounds in contemporary chemical research. The compound has attracted attention in several key areas of investigation, ranging from synthetic methodology development to potential therapeutic applications.

In synthetic chemistry, this compound serves as an important example of advanced tetrahydropyridazine construction methodologies. Recent advances in the synthesis of functionalized tetrahydropyridazines from hydrazone derivatives have highlighted new approaches for accessing such complex molecular architectures. These synthetic developments have expanded the toolbox available to chemists for constructing libraries of pyridazine-containing compounds for screening and optimization studies.

The compound has found applications in coordination chemistry research, where pyridazine carboxylic acid derivatives function as effective ligands for metal complex formation. Studies have demonstrated that compounds containing pyridazine carboxylic acid moieties can coordinate to metal centers through both nitrogen donor atoms of the pyridazine ring and carboxylate oxygen atoms, creating bidentate coordination modes. This coordination chemistry has implications for catalysis, materials science, and potential therapeutic applications.

In the context of pharmaceutical research, pyridazine-containing compounds have demonstrated significant potential as drug candidates. The unique physicochemical properties of the pyridazine ring, including its high dipole moment and hydrogen-bonding capacity, make it an attractive bioisostere for phenyl rings and other heterocycles in drug design. While this compound itself has not been extensively studied as a therapeutic agent, its structural features align with design principles identified for successful pyridazine-based drugs.

The compound's dual carboxylic acid functionality provides opportunities for prodrug development and targeted delivery strategies. The presence of ionizable groups at physiological pH values could facilitate cellular uptake through organic anion transporters, a strategy that has been explored with other carboxylic acid-containing drugs.

Recent research has also explored the potential of pyridazine derivatives in addressing selectivity challenges in enzyme inhibition. Studies of pyrido[2,3-d]pyridazine-2,8-dione derivatives have shown that structural modifications to the pyridazine core can modulate selectivity profiles for cyclooxygenase enzymes, suggesting broader applications for related pyridazine-containing structures.

Properties

IUPAC Name |

1-(4-carboxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c15-10-6-5-9(12(18)19)13-14(10)8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNQQCCOUAHVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reactant Preparation

- Hydrazine Sulfate : Acts as a safer alternative to volatile hydrazine due to its non-flammable and stable nature.

- 2-Ketoglutaric Acid : Serves as the dicarboxylic acid reagent for the reaction.

Reaction Setup

-

- Deionized water is added to the solid mixture to form a heterogeneous slurry.

Blending :

Monitoring and Quality Control

Reaction Monitoring

Filtration and Purification

- After confirming completion, the product is filtered using filter bags or similar equipment to remove impurities.

- The filtrate is processed further to isolate and purify the compound.

Advantages of This Method

- Safety : Utilizes hydrazine sulfate instead of hazardous hydrazine gas.

- Cost Efficiency : Avoids solvents and high-temperature conditions, reducing operational costs.

- Environmental Considerations : Generates minimal hazardous waste compared to traditional methods.

Data Table: Key Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Molar Ratio (Hydrazine:Acid) | 1:1 to 1:1.2 |

| Reaction Time | ≥ 60 minutes |

| Temperature | Ambient; fluctuates during blending |

| Hydrazine Level (Completion) | <5 ppm |

| Purification Method | Filtration |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups.

Scientific Research Applications

1-(4-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(4-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The target compound’s derivatives differ primarily in substituents at the 1-position (phenyl ring modifications) and oxidation states of the pyridazine ring. Key analogs include:

Physicochemical Properties

- Solubility : The 4-carboxyphenyl derivative exhibits superior solubility in polar solvents (e.g., water, DMSO) due to its dual -COOH groups, whereas chloro- and methyl-substituted analogs show reduced aqueous solubility but improved lipid membrane permeability .

- Acidity: The dual carboxylic acids in the target compound confer stronger acidity (pKa ~2-3) compared to mono-acid analogs like the 3-chlorophenyl derivative (pKa ~4-5) .

- Thermal Stability : Methyl and halogenated derivatives (e.g., 3-chlorophenyl) demonstrate higher thermal stability (decomposition >200°C) than the parent compound (decomposition ~150°C) .

Biological Activity

1-(4-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its applications in medicinal chemistry.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 250.21 g/mol

- CAS Number : 27372-38-9

The structure includes a tetrahydropyridazine ring with two carboxylic acid functional groups, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyridazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Antioxidant Properties

The compound demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In vitro studies suggest that this compound can modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential therapeutic applications in inflammatory diseases.

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various derivatives of tetrahydropyridazine compounds, it was found that those with electron-withdrawing groups exhibited enhanced activity against gram-positive and gram-negative bacteria. The study utilized a range of concentrations (50-400 mg/kg) to determine the minimum inhibitory concentration (MIC) values for each derivative.

| Compound Derivative | MIC (mg/L) | Bacterial Strain |

|---|---|---|

| 1-(4-Carboxyphenyl)-6-oxo | 25 | E. coli |

| 1-(4-Carboxyphenyl)-6-oxo | 15 | S. aureus |

Study 2: Antioxidant Activity

A study assessed the antioxidant capacity using DPPH radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals in a concentration-dependent manner.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 75 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via multi-step routes involving condensation, cyclization, and functional group modifications. For example, condensation of a carboxyphenyl precursor with a pyridazine intermediate, followed by oxidation to introduce the ketone group. Catalysts like palladium or copper (in analogous syntheses) and solvents such as DMF or toluene are recommended. Reaction temperatures should be optimized to avoid decomposition (e.g., 60–80°C for cyclization steps) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via recrystallization or column chromatography improves purity.

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : Identify protons and carbons in the pyridazine ring (e.g., δ 6.5–8.5 ppm for aromatic protons) and carboxylic acid groups (δ ~12–14 ppm for exchangeable protons).

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₁₃H₁₀N₂O₅). Cross-reference with computational data from PubChem .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Guidelines :

- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to moisture, light, or strong oxidizers, which may degrade the carboxylic acid groups.

- Storage : Store in airtight containers at 2–8°C with desiccants. Use amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for synthesizing this compound?

- Methodology :

- Parameter Screening : Systematically vary catalysts (e.g., Pd vs. Cu), solvent polarity (DMF vs. THF), and temperature.

- By-Product Analysis : Use HPLC-MS to identify impurities (e.g., incomplete cyclization products).

- Reproducibility Tests : Compare protocols from independent studies, noting differences in stoichiometry or workup procedures .

Q. What experimental designs are suitable for assessing the biological activity of this compound, particularly in enzyme inhibition or anticancer studies?

- Approach :

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values.

- Enzyme Targets : Screen for inhibition of kinases or carboxylases via fluorescence-based assays. Molecular docking studies can predict binding affinity to active sites.

- Toxicology : Evaluate acute toxicity in model organisms (e.g., zebrafish embryos) at varying concentrations .

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

- Strategies :

- Flow Chemistry : Continuous flow systems improve mixing and heat transfer, reducing side reactions.

- Catalyst Loading : Optimize palladium or copper catalyst concentrations (e.g., 0.5–2 mol%) to balance cost and efficiency.

- Solvent Selection : Use high-boiling solvents (e.g., DMF) for reflux conditions, or switch to greener alternatives (e.g., cyclopentyl methyl ether) for easier purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.